Literature review on Dimethyl[2-(piperidin-2-yl)propyl]amine analogs
Literature review on Dimethyl[2-(piperidin-2-yl)propyl]amine analogs
An In-depth Technical Guide to Dimethyl[2-(piperidin-2-yl)propyl]amine Analogs: Synthesis, SAR, and Therapeutic Potential
Introduction
The piperidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and bioavailability, while providing a three-dimensional framework for precise substituent orientation.[3] When combined with a dimethylamine moiety, another common pharmacophore known to modulate a wide array of biological targets, the resulting Dimethyl[2-(piperidin-2-yl)propyl]amine scaffold represents a class of compounds with significant, yet largely untapped, therapeutic potential.[4]
This technical guide provides a comprehensive literature review of analogs related to Dimethyl[2-(piperidin-2-yl)propyl]amine. While specific research on this exact parent compound is sparse, a detailed analysis of structurally similar molecules allows for the formulation of robust hypotheses regarding their synthesis, structure-activity relationships (SAR), and pharmacological mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a scientifically grounded framework to stimulate and guide future research into this promising chemical space. The primary focus will be on the potential of these analogs as modulators of nicotinic acetylcholine receptors (nAChRs), a target class strongly implicated by the pharmacology of related piperidine derivatives.[4][5][6]
Synthetic Strategies
The synthesis of Dimethyl[2-(piperidin-2-yl)propyl]amine analogs can be approached through several strategic routes, primarily involving either the construction of the piperidine ring from an acyclic precursor or the elaboration of a pre-existing piperidine scaffold. A common and versatile approach involves the synthesis of 2-substituted piperidines, which can then be further modified.[7]
A plausible and efficient retrosynthetic analysis suggests a convergent approach, where a protected piperidine derivative is coupled with a suitable side chain. One effective method involves the lithiation of an N-protected piperidine at the C2 position, followed by quenching with an appropriate electrophile to introduce the propyl-amine side chain.[7] Alternatively, ring-closing reactions of appropriately functionalized linear amines provide another powerful route to the core piperidine structure.[8]
Below is a generalized workflow for the synthesis of the target analogs, starting from commercially available N-protected piperidine.
Caption: Generalized synthetic workflow for Dimethyl[2-(piperidin-2-yl)propyl]amine analogs.
Exemplary Experimental Protocol: Synthesis of a Representative Analog
This protocol outlines a plausible synthesis based on established chemical transformations for creating 2-substituted piperidines.[7][8]
Step 1: N-Boc-2-(prop-2-en-1-yl)piperidine
-
To a solution of N-Boc-piperidine (1.0 eq) in dry diethyl ether at -78 °C under an argon atmosphere, add s-butyllithium (1.2 eq) and TMEDA (1.2 eq).
-
Stir the mixture at -78 °C for 3 hours.
-
Add allyl bromide (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the product.
Step 2: N-Boc-2-(3-hydroxypropyl)piperidine
-
Dissolve the product from Step 1 in THF and cool to 0 °C.
-
Add a solution of 9-BBN in THF (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and add ethanol, followed by aqueous NaOH (3M) and hydrogen peroxide (30%).
-
Stir at 50 °C for 1 hour, then cool to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by flash chromatography.
Step 3: N-Boc-2-(3-azidopropyl)piperidine
-
To a solution of the alcohol from Step 2 in dichloromethane at 0 °C, add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq).
-
Stir for 2 hours, then wash with water and brine. Dry the organic layer and concentrate to yield the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify by flash chromatography.
Step 4: N-Boc-Dimethyl[2-(piperidin-2-yl)propyl]amine
-
Dissolve the azide from Step 3 in methanol.
-
Add aqueous formaldehyde (37%, 3.0 eq) and Pd/C (10 mol%).
-
Stir the mixture under an atmosphere of H2 (balloon) at room temperature for 16 hours.
-
Filter the reaction through Celite and concentrate the filtrate. Purify the residue by flash chromatography.
Step 5: Dimethyl[2-(piperidin-2-yl)propyl]amine
-
Dissolve the product from Step 4 in dichloromethane.
-
Add trifluoroacetic acid (10 eq) and stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water, basify with 1M NaOH, and extract with dichloromethane.
-
Dry the organic layer over Na2SO4, filter, and concentrate to yield the final product.
Structure-Activity Relationship (SAR) Analysis
While direct SAR studies on Dimethyl[2-(piperidin-2-yl)propyl]amine analogs are not available, we can infer potential relationships by examining related piperidine-containing ligands for various receptors. The following table summarizes hypothesized SAR trends based on literature for nAChR, opioid, and histamine H3 receptor modulators.[5][6][9][10]
| Molecular Region | Modification | Hypothesized Impact on Activity | Rationale from Analog Studies |
| Piperidine Ring | Substitution at C3, C4 | May modulate selectivity and potency. | For nAChR ligands, substitution patterns are critical for receptor subtype selectivity.[5][6] |
| Stereochemistry at C2 | Likely to be critical for activity. | Chiral recognition is common for receptor binding; often one enantiomer is significantly more active.[9] | |
| Propyl Linker | Chain length (shorten/lengthen) | Potency is often sensitive to linker length. | In H3 antagonists, changing from a 2 to 3 methylene linker drastically reduced potency.[10] |
| Rigidity (e.g., double bond) | May enhance potency by pre-organizing the conformation for binding. | The use of vinyl groups is a known strategy in nAChR agonist design.[4] | |
| Terminal Amine | N-substitution (e.g., methyl to ethyl) | Can affect potency and selectivity. | The nature of the N-substituent is a key determinant of activity for many amine-containing pharmacophores. |
| Quaternization (N-methylation) | May convert agonists to antagonists. | N-methylation of piperidine derivatives has been shown to produce nAChR antagonists.[6] |
Potential Pharmacological Targets and Mechanism of Action
The structural features of Dimethyl[2-(piperidin-2-yl)propyl]amine analogs strongly suggest that they are likely to interact with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely expressed in the central nervous system and play a critical role in neurotransmission.[5] Dysfunctional cholinergic signaling is implicated in a range of neurological disorders, including Alzheimer's disease and Parkinson's disease.[5]
nAChRs are pentameric structures composed of various α and β subunits. The agonist binding site is located at the interface between subunits and contains an "aromatic box" of tyrosine and tryptophan residues that interact with the cationic amine of the ligand via cation-π interactions.[6] The piperidine ring can serve as a scaffold to correctly position the protonated amine for this interaction.
Upon agonist binding, the nAChR undergoes a conformational change, opening the ion channel and allowing the influx of cations (primarily Na+ and Ca2+). This leads to membrane depolarization and the initiation of downstream signaling cascades.
Caption: Potential signaling pathway for nAChR agonism by Dimethyl[2-(piperidin-2-yl)propyl]amine analogs.
Exemplary Biological Assay Protocol: nAChR Competitive Binding Assay
This protocol describes a standard method to determine the binding affinity of test compounds for a specific nAChR subtype.
-
Tissue/Cell Preparation: Homogenize brain tissue (e.g., rat cortex, rich in α4β2 nAChRs) or cultured cells expressing the desired nAChR subtype in a suitable buffer.
-
Centrifugation: Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in a fresh buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a radiolabeled nAChR ligand (e.g., [3H]-Epibatidine), and varying concentrations of the test compound (analog). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand like nicotine).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki (inhibition constant).
Future Directions
The Dimethyl[2-(piperidin-2-yl)propyl]amine scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of related structures strongly suggests that these compounds are likely to modulate nAChRs, making them attractive candidates for CNS disorders. However, significant further research is required to validate these hypotheses.
Future work should focus on:
-
Systematic Synthesis and Screening: A focused library of analogs should be synthesized to systematically explore the SAR. Modifications should include varying the substitution on the piperidine ring, altering the length and rigidity of the propyl linker, and exploring different N-substituents on the terminal amine.
-
Pharmacological Characterization: The synthesized compounds should be screened against a panel of nAChR subtypes to determine their affinity and selectivity. Functional assays are also necessary to determine whether they act as agonists, antagonists, or allosteric modulators.
-
Exploration of Other Targets: While nAChRs are a primary hypothesis, screening against other relevant CNS targets, such as opioid, dopamine, and serotonin receptors, could reveal novel activities.[9]
-
In Vivo Studies: Promising lead compounds should be advanced into in vivo models to assess their pharmacokinetic properties, efficacy in relevant disease models (e.g., pain, neuroinflammation, cognitive impairment), and potential side effects.
By pursuing these avenues of research, the full therapeutic potential of Dimethyl[2-(piperidin-2-yl)propyl]amine analogs can be unlocked, potentially leading to the discovery of novel treatments for a range of challenging diseases.
References
-
Wang, L., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed Central. [Link]
-
Reyes-Parada, M., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Link]
-
Kumar, A., et al. (2016). Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. PubMed. [Link]
-
Al-dujailly, M. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Spivak, C. E., et al. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. PubMed. [Link]
-
Stark, H., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. [Link]
-
Balakumar, C., et al. (2023). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. ResearchGate. [Link]
-
Coldham, I., et al. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. PubMed. [Link]
-
Shishkina, L. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. organic-chemistry.org. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Ukai, M., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, a novel muscarinic receptor antagonist with M(2)-sparing activity. PubMed. [Link]
-
Shishkina, L. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
-
Chemistry Step. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]
-
Wünsch, B., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
-
Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
